molecular formula C32H51N13O9 B13806772 H-Arg-Ser-Arg-His-Phe-OH

H-Arg-Ser-Arg-His-Phe-OH

Cat. No.: B13806772
M. Wt: 761.8 g/mol
InChI Key: NTIWVVBZLGQFEX-GKPXRVKLSA-N
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Description

Properties

Molecular Formula

C32H51N13O9

Molecular Weight

761.8 g/mol

IUPAC Name

acetic acid;(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C30H47N13O7.C2H4O2/c31-19(8-4-10-37-29(32)33)24(45)43-23(15-44)27(48)40-20(9-5-11-38-30(34)35)25(46)41-21(13-18-14-36-16-39-18)26(47)42-22(28(49)50)12-17-6-2-1-3-7-17;1-2(3)4/h1-3,6-7,14,16,19-23,44H,4-5,8-13,15,31H2,(H,36,39)(H,40,48)(H,41,46)(H,42,47)(H,43,45)(H,49,50)(H4,32,33,37)(H4,34,35,38);1H3,(H,3,4)/t19-,20-,21-,22-,23-;/m0./s1

InChI Key

NTIWVVBZLGQFEX-GKPXRVKLSA-N

Isomeric SMILES

CC(=O)O.C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CCCN=C(N)N)N

Canonical SMILES

CC(=O)O.C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C(CC2=CN=CN2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CO)NC(=O)C(CCCN=C(N)N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Arg-Ser-Arg-His-Phe-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:

    Resin Loading: The first amino acid (phenylalanine) is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.

    Coupling: The next amino acid (histidine) is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (arginine, serine, and arginine).

    Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of peptides like this compound often involves automated peptide synthesizers that follow the same SPPS principles. These machines can handle large-scale synthesis with high precision and efficiency. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

H-Arg-Ser-Arg-His-Phe-OH can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of histidine can lead to the formation of oxo-histidine, while reduction of disulfide bonds results in free thiol groups .

Scientific Research Applications

H-Arg-Ser-Arg-His-Phe-OH has a wide range of applications in scientific research:

    Chemistry: It is used as a model peptide for studying peptide synthesis and reactions.

    Biology: It serves as a substrate for enzymatic studies and protein-protein interaction assays.

    Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: It is used in the development of peptide-based drugs and diagnostic tools

Mechanism of Action

The mechanism of action of H-Arg-Ser-Arg-His-Phe-OH involves its interaction with specific molecular targets, such as enzymes and receptors. The arginine residues can interact with negatively charged sites on proteins, while the histidine residue can participate in catalytic processes. The phenylalanine residue contributes to hydrophobic interactions, stabilizing the peptide’s binding to its target .

Comparison with Similar Compounds

Comparison with Similar Peptide Compounds

Table 1: Structural and Functional Comparison of H-Arg-Ser-Arg-His-Phe-OH with Related Peptides

Compound Name Sequence/Key Residues Molecular Weight (g/mol) Unique Features Biological Activity/Stability Insights
This compound Arg-Ser-Arg-His-Phe 761.83 Dual arginine motifs; histidine-mediated pH buffering; terminal Phe hydrophobicity Potential kinase substrate; moderate stability in physiological pH
H-Cys-Arg-Ser-Ser-OH Cys-Arg-Ser-Ser ~500 (estimated) Contains cysteine for disulfide bonding; lacks His and Phe Altered redox-dependent activity; lower solubility than RSRHF
H-Lys-Phe-Ala-Arg-Gln-Arg-Pro-Arg-Leu-Ser-His-Lys Lys-Phe-Ala-Arg-Gln-Arg-Pro-Arg-Leu-Ser-His-Lys ~1600 (estimated) Extended sequence with Pro and Leu; multiple Arg repeats Enhanced receptor binding; protease susceptibility due to length
H-Arg-Gly-Val-Phe-Arg-OH Arg-Gly-Val-Phe-Arg 633.74 Shorter sequence with Val and Gly; dual Arg termini Improved membrane permeability; reduced charge density vs. RSRHF
H-Ser-Phe-Ala-Leu-Arg-Asn-Pro-OH Ser-Phe-Ala-Leu-Arg-Asn-Pro ~800 (estimated) Contains Asn and Pro; lacks His Structural rigidity from Pro; potential immunomodulatory roles
H-Arg(Pmc)-OH (modified Arg) Arg with Pmc protecting group 440.56 Chemically modified arginine for peptide synthesis Enhanced stability during synthesis; used as a building block

Key Comparative Insights

a. Arginine Content and Charge Dynamics
  • This compound has two arginine residues, creating a positively charged N-terminal region. This contrasts with H-Arg-Gly-Val-Phe-Arg-OH , which also has dual Arg residues but lacks His, reducing its pH-buffering capacity .
b. Hydrophobic and Structural Modulators
  • The terminal phenylalanine in RSRHF contributes to hydrophobic interactions, similar to H-Ser-Phe-Ala-Leu-Arg-Asn-Pro-OH (). However, the latter’s Pro residue induces structural rigidity, which RSRHF lacks .
  • H-Cys-Arg-Ser-Ser-OH () uses cysteine for disulfide bonding, a feature absent in RSRHF, making it more redox-active but less stable in reducing environments .
c. Functional Residues and Bioactivity
  • The histidine in RSRHF provides imidazole side-chain functionality, enabling metal ion coordination or pH-dependent activity. This is absent in H-Arg-Gly-Val-Phe-Arg-OH and H-Ser-Phe-Ala-Leu-Arg-Asn-Pro-OH .
  • H-Arg(Pmc)-OH () highlights the role of protected arginine in synthetic workflows, contrasting with RSRHF’s native structure .

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